molecular formula C12H9Cl2NO2S B590526 4-(2,6-Dichloroanilino)-3-thiophenecarboxylic Acid Methyl Ester CAS No. 72888-20-1

4-(2,6-Dichloroanilino)-3-thiophenecarboxylic Acid Methyl Ester

Cat. No. B590526
Key on ui cas rn: 72888-20-1
M. Wt: 302.169
InChI Key: QSSGUHHGMRHQIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04272507

Procedure details

15.9 g (0.1 mole) of 4-oxotetrahydro-3-thiophencarboxylic acid methyl ester, 17.5 g of 2,6-dichloroaniline and 200 mg of p-toluenesulfonic acid are heated in 500 ml of dichloroethane for six hours using a water separator. The solution is cooled to -25° and 52.5 g of bromine in 100 ml of dichloroethane are added dropwise. The mixture is stirred for a further 5 minutes; 100 ml of 10 percent strength (aq) sodium sulfite solution are added thereto, and the organic phase is separated off, washed with water and a sodium carbonate solution, dried and concentrated. Pure 4-(2,6-dichloroanilino)-3-thiophencarboxylic acid methyl ester is obtained after a bulb tube distillation (bp. 140°/10-2Pascal).
Quantity
15.9 g
Type
reactant
Reaction Step One
Quantity
17.5 g
Type
reactant
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
52.5 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([CH:5]1[C:9](=O)[CH2:8][S:7][CH2:6]1)=[O:4].[Cl:11][C:12]1[CH:18]=[CH:17][CH:16]=[C:15]([Cl:19])[C:13]=1[NH2:14].C1(C)C=CC(S(O)(=O)=O)=CC=1.BrBr.S([O-])([O-])=O.[Na+].[Na+]>ClC(Cl)C.O>[CH3:1][O:2][C:3]([C:5]1[C:9]([NH:14][C:13]2[C:12]([Cl:11])=[CH:18][CH:17]=[CH:16][C:15]=2[Cl:19])=[CH:8][S:7][CH:6]=1)=[O:4] |f:4.5.6|

Inputs

Step One
Name
Quantity
15.9 g
Type
reactant
Smiles
COC(=O)C1CSCC1=O
Name
Quantity
17.5 g
Type
reactant
Smiles
ClC1=C(N)C(=CC=C1)Cl
Name
Quantity
200 mg
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
500 mL
Type
solvent
Smiles
ClC(C)Cl
Step Two
Name
Quantity
52.5 g
Type
reactant
Smiles
BrBr
Name
Quantity
100 mL
Type
solvent
Smiles
ClC(C)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)([O-])[O-].[Na+].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred for a further 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution is cooled to -25°
CUSTOM
Type
CUSTOM
Details
the organic phase is separated off
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a sodium carbonate solution, dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
COC(=O)C1=CSC=C1NC1=C(C=CC=C1Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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